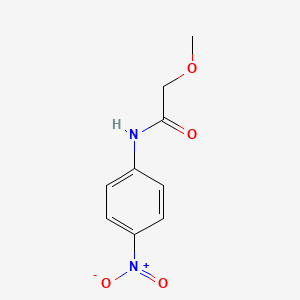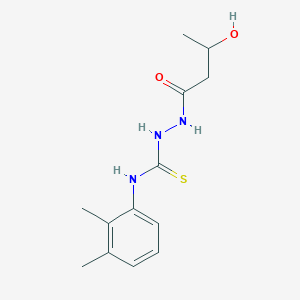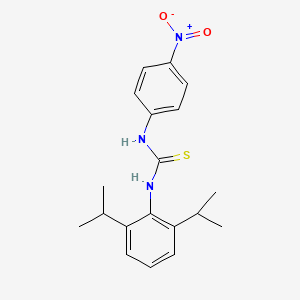![molecular formula C15H11Cl3N4O5 B4117645 N-(4-nitrophenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4117645.png)
N-(4-nitrophenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide
説明
N-(4-nitrophenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide, commonly known as NTAC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NTAC is a hydrazinecarboxamide derivative that exhibits unique properties and has been synthesized using different methods.
作用機序
The mechanism of action of NTAC is not well understood. However, it has been suggested that NTAC exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been suggested that NTAC may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, NTAC has been shown to inhibit the activity of 11β-HSD1, an enzyme involved in the production of cortisol, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
NTAC has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its anti-tumor and anti-diabetic properties. NTAC has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, NTAC has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using NTAC in lab experiments is its ability to exhibit multiple effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, NTAC has been shown to exhibit low toxicity in animal models. However, one of the limitations of using NTAC in lab experiments is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of NTAC. One potential area of research is the development of NTAC analogs with improved solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action of NTAC and its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, the potential use of NTAC as a herbicide and plant growth regulator in agriculture warrants further investigation.
Conclusion
NTAC is a hydrazinecarboxamide derivative that exhibits unique properties and has gained significant attention in the field of scientific research. Its potential applications in various areas, including anti-inflammatory, anti-tumor, and anti-diabetic properties, make it an attractive compound for further study. However, further research is needed to understand its mechanism of action and potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
科学的研究の応用
NTAC has been the subject of several scientific research studies due to its potential applications in various areas. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. NTAC has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, NTAC has shown promise in the field of agriculture as a herbicide and plant growth regulator.
特性
IUPAC Name |
1-(4-nitrophenyl)-3-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N4O5/c16-10-5-12(18)13(6-11(10)17)27-7-14(23)20-21-15(24)19-8-1-3-9(4-2-8)22(25)26/h1-6H,7H2,(H,20,23)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIINIOWCOSHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4117576.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)

![2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)
![ethyl 5-benzyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117602.png)


![ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4117613.png)
![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)
![N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea](/img/structure/B4117628.png)
![N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4117633.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117651.png)